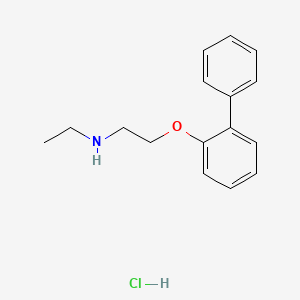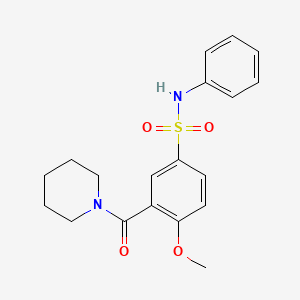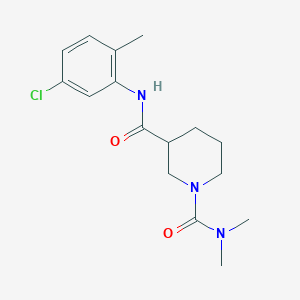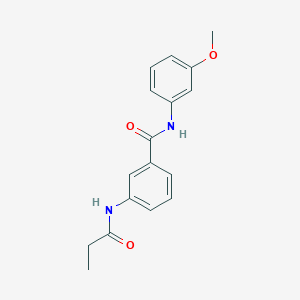
N-ethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenoxyethanamines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenylphenoxy group attached to the ethanamine backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-phenylphenol and ethylamine.
Etherification: 2-phenylphenol is reacted with ethylene oxide in the presence of a base to form 2-(2-phenylphenoxy)ethanol.
Amination: The 2-(2-phenylphenoxy)ethanol is then reacted with ethylamine in the presence of a dehydrating agent to form N-ethyl-2-(2-phenylphenoxy)ethanamine.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the N-ethyl-2-(2-phenylphenoxy)ethanamine to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-ethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of phenolic compounds or quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethanamines.
Aplicaciones Científicas De Investigación
Chemistry: N-ethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study the interactions of phenoxyethanamines with biological targets. It is also used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-ethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The phenylphenoxy group enhances its binding affinity to these receptors, while the ethylamine group contributes to its pharmacokinetic properties.
Comparación Con Compuestos Similares
- N-ethyl-2-(2-ethylphenoxy)ethanamine;hydrochloride
- N-ethyl-2-(3-methylphenoxy)ethanamine;hydrochloride
- N-ethyl-2-(4-chlorophenoxy)ethanamine;hydrochloride
Uniqueness: N-ethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride is unique due to the presence of the phenylphenoxy group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity and binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
IUPAC Name |
N-ethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-2-17-12-13-18-16-11-7-6-10-15(16)14-8-4-3-5-9-14;/h3-11,17H,2,12-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWDCVNMYDINKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-pyrazol-4-yl)ethanol](/img/structure/B5426815.png)

![3-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5426826.png)
![5-{[4-(2,5-dihydro-1H-pyrrol-1-yl)-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5426831.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B5426837.png)
![N-[1-(4-methylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5426842.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5426849.png)
![2-[(4-methoxy-2-pyridinyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5426865.png)
![N-(3-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5426894.png)

![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one](/img/structure/B5426912.png)
![4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5426922.png)
![[4-(3-methoxyphenyl)-2-pyrimidinyl]cyanamide](/img/structure/B5426927.png)

